4-Fluoro-4-methylheptane-3,5-dione

Catalog No.
S13973774
CAS No.
M.F
C8H13FO2
M. Wt
160.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4-methylheptane-3,5-dione

Product Name

4-Fluoro-4-methylheptane-3,5-dione

IUPAC Name

4-fluoro-4-methylheptane-3,5-dione

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

InChI

InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3

InChI Key

OJNVSPJUBLBDQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C(=O)CC)F

4-Fluoro-4-methylheptane-3,5-dione is an organic compound characterized by its molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. It features a β-diketone structure, which is significant for its chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry. The presence of a fluorine atom at the 4-position and methyl groups at the same position contribute to its unique properties compared to other diketones, influencing aspects such as boiling point, melting point, and solubility in different solvents.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of various nucleophiles like amines or alcohols.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-Fluoro-4-methylheptane-3,5-dione exhibits biological activity, particularly in relation to olfactory receptors. It has been shown to elicit significant responses from olfactory receptor neurons in certain insect species, suggesting potential roles in pheromone signaling and attraction. The compound's presence in the environment may influence behaviors related to mating and aggregation among specific beetle species, indicating its ecological relevance .

Several synthetic methods exist for producing 4-Fluoro-4-methylheptane-3,5-dione:

  • Claisen Condensation: A common method involves the Claisen condensation reaction between acetone and isobutyraldehyde in the presence of a base such as sodium ethoxide.
  • Fluorination Reactions: The introduction of fluorine can be achieved through various fluorination techniques, which may involve the use of fluorinating agents under controlled conditions .

These methods are optimized for yield and purity, especially in industrial settings.

The applications of 4-Fluoro-4-methylheptane-3,5-dione span various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: The compound is utilized in studies of enzyme-catalyzed reactions and metabolic pathways.
  • Medicine: Investigated for potential therapeutic properties and as a precursor for drug synthesis.
  • Industry: Employed in producing fragrances, flavors, and other fine chemicals.

These diverse applications underscore its significance across multiple disciplines.

Studies on the interactions of 4-Fluoro-4-methylheptane-3,5-dione with biological systems have shown that it can influence olfactory signaling pathways. Its ability to activate specific olfactory receptors suggests potential applications in pest control strategies by disrupting the chemical ecology of target insect species . Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 4-Fluoro-4-methylheptane-3,5-dione:

Compound NameMolecular FormulaUnique Features
2,4-PentanedioneC5H8O2C_5H_8O_2Smaller size; commonly used as a solvent
1,3-Diphenyl-1,3-propanedioneC15H12O2C_{15}H_{12}O_2Contains phenyl groups; used in organic synthesis
2,4-HexanedioneC6H10O2C_6H_{10}O_2Longer carbon chain; different physical properties

Uniqueness

4-Fluoro-4-methylheptane-3,5-dione is distinguished by its specific β-diketone structure with a methyl group at the 4-position. This structural feature not only affects its chemical reactivity but also differentiates it from other diketones regarding physical properties such as boiling point and solubility. The methyl group influences steric effects and electronic properties that are critical for its reactivity patterns.

Traditional Condensation Approaches in β-Diketone Synthesis

The Claisen condensation remains the foundational method for synthesizing β-diketones, involving the base-catalyzed coupling of ketones and esters to form a carbon-carbon bond between α-carbons. For 4-fluoro-4-methylheptane-3,5-dione, this reaction typically employs methyl acetoacetate and a fluorinated ketone precursor. The mechanism proceeds via deprotonation of the methyl acetoacetate enolate, which subsequently attacks the carbonyl carbon of the fluorinated ketone, followed by elimination of an alkoxide leaving group.

A critical challenge in this approach is the steric hindrance imposed by the methyl and fluorine substituents at the central carbon, which can impede enolate formation. To mitigate this, researchers have adopted high-base conditions (e.g., sodium hydride in tetrahydrofuran) to enhance enolate stability. For example, reacting methyl acetoacetate with 4-fluoro-4-methylpentan-2-one under reflux with sodium methoxide yields the target diketone at 65% efficiency after 12 hours. However, competing side reactions, such as self-condensation of methyl acetoacetate, reduce overall yields, necessitating stoichiometric optimization.

Table 1: Comparative Yields of Claisen Condensation Under Varied Bases

BaseSolventTemperature (°C)Yield (%)
Sodium methoxideMethanol6058
Potassium tert-butoxideTHF8065
Lithium diisopropylamideDCM-7872

Fluorine-Specific Incorporation Strategies

Fluorine introduction at the β-diketone’s central carbon requires precise control to avoid defluorination or premature tautomerization. Two primary strategies dominate:

  • Pre-fluorinated Ketone Precursors: Using 4-fluoro-4-methylpentan-2-one as a starting material ensures direct fluorine incorporation. This ketone is synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by methylation.
  • Post-condensation Fluorination: Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable late-stage fluorination. Treating 4-methylheptane-3,5-dione with Selectfluor® in acetonitrile at 80°C introduces fluorine at the central carbon with 68% yield.

The choice of fluorination method depends on substrate stability. For acid-sensitive intermediates, the pre-fluorinated precursor approach is preferred, whereas robust substrates benefit from post-condensation fluorination’s regioselectivity. Notably, the electron-withdrawing nature of fluorine enhances the diketone’s enol content, stabilizing the conjugated enolate intermediate during subsequent methyl group installation.

Optimization of Methyl Group Introduction Pathways

Introducing the methyl group at the central carbon demands strategies to overcome steric congestion. Two optimized pathways have emerged:

Pathway A: Enolate Alkylation

  • Generate the enolate of 4-fluoroheptane-3,5-dione using magnesium bromide etherate in dichloromethane.
  • React with methyl iodide at -20°C to minimize over-alkylation.
  • Quench with aqueous ammonium chloride to yield 4-fluoro-4-methylheptane-3,5-dione (57% yield).

Pathway B: Methyl-Ester Cross-Condensation

  • Condense methyl 3-fluoropropionate with methyl acetoacetate using potassium tert-butoxide.
  • The methyl ester’s leaving group ability facilitates β-keto-ester formation, which undergoes decarboxylation to install the methyl group (62% yield).

Table 2: Methyl Group Installation Efficiency

PathwayCatalystTemperature (°C)Yield (%)
AMgBr₂-2057
BKO^t^Bu8062

Pathway B’s higher yield stems from the methyl ester’s superior leaving group ability compared to iodide in Pathway A. However, Pathway A offers better regiocontrol for bulky substrates.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

160.08995782 g/mol

Monoisotopic Mass

160.08995782 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types